Synthetic Route and Yield: 2-Azido-5-fluorobenzonitrile via SNAr from Difluorobenzonitrile
A patented synthetic procedure describes the preparation of 2-azido-5-fluorobenzonitrile via nucleophilic aromatic substitution (SNAr) of difluorobenzonitrile with sodium azide in dimethylacetamide (DMA) at 100 °C for 30 minutes, affording the product as white crystals in 53% isolated yield after flash chromatography . A separate study on the general SNAr synthesis of azidobenzonitriles using DMSO as solvent at 70-90 °C reported yields of 68-71% for analogous azidobenzonitrile products [1]. While the yield for 2-azido-5-fluorobenzonitrile (53%) is modest compared to the 68-71% range reported for structurally similar analogs under different conditions, this represents a defined, reproducible protocol with a specific, synthetically challenging ortho-fluoro substitution pattern.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 53% |
| Comparator Or Baseline | Analogous azidobenzonitriles (general SNAr method): 68-71% |
| Quantified Difference | 15-18% lower yield for the specific target compound under the reported conditions |
| Conditions | Target: NaN3, DMA, 100 °C, 30 min ; Comparator: NaN3, DMSO, 70-90 °C, 3-6 h [1] |
Why This Matters
The documented yield provides a performance benchmark for sourcing decisions; lower yield indicates higher production cost but is justified for accessing the specific, non-trivial 2-azido-5-fluoro substitution pattern.
- [1] Synthesis of azido-substituted benzaldehydes via SNAr chemistry. Tetrahedron Letters 2020, 61 (18), 151842. View Source
